molecular formula C10H10Cl2N2OS B5763921 N-[(2,3-dichlorophenyl)carbamothioyl]propanamide

N-[(2,3-dichlorophenyl)carbamothioyl]propanamide

Cat. No.: B5763921
M. Wt: 277.17 g/mol
InChI Key: QFMAKGNOXDVJKN-UHFFFAOYSA-N
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Description

N-[(2,3-dichlorophenyl)carbamothioyl]propanamide is a chemical compound with the molecular formula C10H10Cl2N2OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dichlorophenyl)carbamothioyl]propanamide typically involves the reaction of 2,3-dichloroaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dichlorophenyl)carbamothioyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,3-dichlorophenyl)carbamothioyl]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,3-dichlorophenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but molecular docking studies have provided insights into its potential interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dichlorophenyl)carbamothioyl]propanamide
  • N-[(2,4-dichlorophenyl)carbamothioyl]propanamide
  • N-[(2,6-dichlorophenyl)carbamothioyl]propanamide

Uniqueness

N-[(2,3-dichlorophenyl)carbamothioyl]propanamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity profiles.

Properties

IUPAC Name

N-[(2,3-dichlorophenyl)carbamothioyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2OS/c1-2-8(15)14-10(16)13-7-5-3-4-6(11)9(7)12/h3-5H,2H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMAKGNOXDVJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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